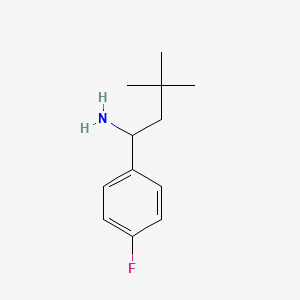

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine

Description

Contextualizing 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine within Fluorinated Amine Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, forms a highly polarized and exceptionally strong bond with carbon. acs.org This C-F bond can significantly alter a molecule's physicochemical properties. tandfonline.com When introduced into a compound, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability and bioavailability due to heightened lipophilicity, and modulate the basicity (pKa) of nearby functional groups, such as amines. tandfonline.comnih.govmdpi.com

Fluorinated amines, a class to which this compound belongs, are of particular interest. The electron-withdrawing nature of the fluorine atom can lower the pKa of the amine group, which can influence the compound's ionization state at physiological pH and thereby affect its absorption and distribution. tandfonline.com This modulation is a critical tool for medicinal chemists aiming to optimize the pharmacokinetic profiles of drug candidates. nih.gov The presence of fluorine can also lead to more favorable interactions with biological targets, potentially increasing binding affinity and potency. tandfonline.com Therefore, this compound serves as a model scaffold that embodies these key principles, combining a simple amine with a strategically fluorinated aromatic ring.

Significance in Contemporary Medicinal Chemistry Research and as a Building Block

In drug discovery and development, "building blocks" are relatively simple molecules that possess specific structural features and are used as starting materials for the synthesis of more complex compounds. sigmaaldrich.comenamine.net this compound is valued as such a building block. biosynth.com Its significance stems from the combination of two key structural motifs: the para-fluorophenyl group and a sterically hindered alkylamine.

The fluorophenyl group is a common feature in many pharmaceuticals, valued for its ability to improve metabolic stability and binding interactions. nih.gov The bulky tert-butyl group adjacent to the amine provides a specific three-dimensional structure that can be used to probe the spatial requirements of protein binding pockets. By using this compound as a synthetic precursor, researchers can efficiently introduce this specific fluorinated phenylalkylamine moiety into a diverse range of larger molecules. This allows for systematic exploration of structure-activity relationships (SAR), where the impact of this particular fragment on a molecule's biological activity can be assessed. acs.orgebi.ac.uk

Overview of Academic Research Trajectories for Similar Compounds

The research value of this compound is underscored by the extensive academic and industrial research into structurally similar compounds. These investigations span various therapeutic areas, particularly in neuropharmacology, and highlight the utility of the fluorophenyl amine scaffold.

A prominent example is found in the development of antidepressants. The widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram features a 1-(4-fluorophenyl) core structure. acs.orgnih.gov Extensive research has been conducted on analogs of Citalopram, where modifications to other parts of the molecule are made to study their binding affinity and selectivity for the serotonin transporter (SERT), as well as its allosteric sites. acs.orgnih.govresearchgate.netnih.gov This line of research demonstrates the importance of the 4-fluorophenyl group in achieving high-affinity binding to monoamine transporters.

Similarly, the fluorophenyl amine motif has been explored in the design of probes for the dopamine (B1211576) transporter (DAT). nih.govacs.org Researchers have synthesized series of bis(4'-fluorophenyl)amine analogues to develop compounds with high affinity and selectivity for DAT. nih.govacs.orgbioworld.com These molecules are investigated as potential therapeutic agents for conditions like cocaine abuse, illustrating another trajectory where the fluorophenyl group is a key component for targeting specific neurotransmitter systems. nih.govacs.org

Furthermore, research extends to analogs where the fluorine atom is replaced by other halogens. For instance, 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine is also utilized as a versatile building block in organic synthesis. biosynth.com The study of various halogenated phenylalkylamines allows chemists to fine-tune electronic and steric properties, which is a common strategy in drug design to optimize pharmacological parameters. nih.govnih.govresearchgate.net

Table of Mentioned Compounds

Properties

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWUIZGKZIUVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical Development of Synthetic Approaches for Amines

The synthesis of amines, a cornerstone of organic chemistry, has evolved significantly over the past two centuries. Early methods often involved the reaction of ammonia (B1221849) with alkyl halides, a straightforward approach that unfortunately tends to produce a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging separations. studymind.co.uk To circumvent the issue of multiple alkylations, the Gabriel synthesis was developed, which utilizes phthalimide (B116566) to form a salt that reacts with alkyl halides. Subsequent hydrolysis of the N-alkyl phthalimide yields the primary amine. britannica.com

Another classical approach involves the chemical reduction of various nitrogen-containing functional groups. britannica.com This includes the reduction of nitro compounds, nitriles, and amides. For instance, aromatic amines like aniline (B41778) were historically obtained from coal tar but are now primarily synthesized by the nitration of benzene (B151609) followed by reduction of the nitro group. britannica.com Common reducing agents for this transformation include metals like iron, zinc, or tin in acidic solution, as well as catalytic hydrogenation. openstax.org The reduction of nitriles and amides, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH4), provides routes to primary amines with either an additional carbon atom (from nitriles) or the same number of carbons (from amides). openstax.org

Reductive amination, the process of converting aldehydes and ketones into amines, has also been a long-standing method. This reaction typically proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orgchemistrysteps.com Historically, this reduction was often carried out using catalytic hydrogenation. openstax.org The development of milder and more selective reducing agents has greatly enhanced the utility of this method.

The industrial synthesis of amines has heavily relied on the reaction of alcohols with ammonia at high temperatures over metal or metal oxide catalysts. britannica.com This process, while effective for large-scale production, also yields mixtures of primary, secondary, and tertiary amines. britannica.com

These foundational methods laid the groundwork for the more sophisticated and selective synthetic strategies employed in contemporary organic chemistry.

Contemporary Synthetic Routes to 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine and Related Structures

Modern synthetic chemistry offers a diverse toolkit for the preparation of specific amines like this compound. These contemporary routes provide greater control over selectivity and efficiency compared to historical methods.

Amination strategies are central to the synthesis of fluorinated amines. One approach involves the use of fluorinated ester intermediates. For instance, the amination of esters can be achieved using continuous flow processing, which allows for reactions to be conducted safely at elevated temperatures and pressures. This method has been shown to significantly increase the efficiency of amination reactions. Another powerful technique is the direct, stereospecific amination of alkylboronic esters. This can be accomplished by treating the organoboron compound with methoxyamine and potassium tert-butoxide, enabling the direct formation of amine derivatives.

The direct amination of halides is a classical yet still relevant method. The reaction of amines and ammonia with alkyl halides is a common laboratory synthesis. wikipedia.org For aryl halides, such as those that could be precursors to this compound, amination can be performed under intensified conditions using continuous flow reactors. For example, the reaction of 4-bromopyridine (B75155) hydrochloride with aqueous methylamine (B109427) has been successfully carried out at high temperatures, demonstrating the feasibility of this approach for activated aryl halides. nih.gov

Recent advancements have also focused on the development of novel reagents for fluorinated amine synthesis. For example, new routes have been designed to access carbamoyl (B1232498) fluorides and trifluoromethylamines by activating molecules like CO2 and CS2 with widely available amine derivatives. nih.govacs.org

Reduction-based methods are a cornerstone for the synthesis of amines from various precursors. A primary route is the reduction of nitriles, amides, and nitro compounds. openstax.org For instance, an arylamine can be prepared by the nitration of an aromatic starting material followed by the reduction of the nitro group. openstax.org While catalytic hydrogenation over platinum is effective, it can be incompatible with other reducible functional groups in the molecule. openstax.org Alternative reducing agents such as iron, zinc, tin, and tin(II) chloride in acidic aqueous solution are also commonly used. openstax.org

Reductive amination of aldehydes and ketones is a highly versatile one-step method for synthesizing amines. openstax.orgchemistrysteps.com This reaction involves treating a carbonyl compound with an ammonia or an amine in the presence of a reducing agent. openstax.org Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). libretexts.orgchemistrysteps.com A novel one-pot, two-step reductive amination of aldehydes for the synthesis of primary amines has been developed using hydroxylammonium chloride for the amination step and a zinc/hydrochloric acid system for the subsequent reduction. tandfonline.com This method is applicable to both aliphatic and aromatic aldehydes under mild conditions. tandfonline.com

The reduction of other nitrogen-containing functional groups such as azides also provides a clean route to primary amines. Alkyl azides, formed by the reaction of an alkyl halide with azide (B81097) ion, can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. openstax.orgyoutube.com This method avoids the overalkylation issues often encountered with direct amination of alkyl halides. openstax.org

| Precursor Functional Group | Common Reducing Agents | Product Amine Type |

| Nitro (R-NO2) | H2/Pt, Fe/HCl, Sn/HCl, Zn/HCl | Primary (R-NH2) |

| Nitrile (R-C≡N) | LiAlH4, H2/catalyst | Primary (R-CH2NH2) |

| Amide (R-CONH2) | LiAlH4 | Primary (R-CH2NH2) |

| Aldehyde/Ketone + Amine | NaBH4, NaBH3CN, H2/Ni | Primary, Secondary, or Tertiary |

| Azide (R-N3) | LiAlH4, H2/catalyst | Primary (R-NH2) |

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in the synthesis of amines. libretexts.orgmsu.edu A primary application is their addition to imines or their derivatives. The reaction of a Grignard reagent with an imine, followed by hydrolysis, yields an amine. This method is particularly useful for creating new carbon-carbon bonds adjacent to the nitrogen atom.

The synthesis of the amine precursor itself can involve organometallic reagents. For example, a Grignard reagent can be reacted with a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary alcohol, respectively. msu.edu This alcohol can then be converted to an amine through various multi-step sequences.

Furthermore, organometallic compounds can be used in electrophilic amination reactions. For instance, alkylmagnesium and alkylzinc halides can react with a bench-stable N-H oxaziridine (B8769555) as a nitrogen-transfer agent to produce primary, secondary, and tertiary amines in good yields. chemistryviews.org This method is notable for not requiring a transition metal catalyst and for its tolerance of various functional groups. chemistryviews.org

Copper-catalyzed electrophilic amination of diorganozinc reagents with electrophilic nitrogen sources provides another route to tertiary and secondary amines. organic-chemistry.org A similar copper-catalyzed amination of Grignard reagents can be achieved with cocatalysis by zinc chloride. organic-chemistry.org These methods highlight the versatility of organometallic reagents in modern amine synthesis.

Advanced Synthetic Techniques and Optimization for Research

For research purposes, particularly in the development of pharmaceuticals and other fine chemicals, advanced synthetic techniques are employed to achieve high levels of purity, yield, and stereochemical control.

The synthesis of chiral amines in an enantiomerically pure form is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.govacs.org This is often achieved using transition metal catalysts, such as iridium or rhodium complexes, coordinated to chiral ligands. nih.govacs.org A variety of chiral phosphorus ligands have been developed to afford high enantioselectivity in these reactions. acs.org

Asymmetric reductive amination is another versatile method for synthesizing chiral amines. researchgate.net This process involves the condensation of a carbonyl compound with an amine to form an imine or iminium intermediate, which is then asymmetrically reduced. researchgate.net This reduction can be catalyzed by chiral transition metal complexes or by enzymes such as imine reductases (IREDs) and reductive aminases (RedAms). researchgate.net

Chiral auxiliaries can also be employed to induce stereoselectivity. The use of Ellman's sulfinamide (tert-butanesulfinamide) is a prominent example. nih.gov Condensation of the sulfinamide with an aldehyde or ketone forms a chiral N-sulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group yields the chiral primary amine. nih.gov This method allows for the selective production of all possible stereoisomers. nih.gov

Enzymatic cascades are increasingly being used for the one-pot synthesis of chiral amines, reducing the number of steps required in a traditional synthesis. acs.org Amine transaminases (ATAs), for example, are used for their broad substrate scope and excellent enantioselectivity. acs.org These enzymatic methods offer a green and efficient alternative to traditional chemical synthesis. acs.org

| Approach | Key Feature | Example Catalyst/Reagent |

| Asymmetric Hydrogenation of Imines | Direct reduction of C=N bond with high enantioselectivity. | Chiral Iridium or Rhodium complexes with phosphorus ligands. |

| Asymmetric Reductive Amination | In-situ formation and asymmetric reduction of an imine. | Chiral transition metal catalysts, IREDs, RedAms. |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective addition to an imine derived from a chiral auxiliary. | Ellman's sulfinamide (tert-butanesulfinamide). |

| Enzymatic Cascades | One-pot synthesis using enzymes for high stereoselectivity. | Amine Transaminases (ATAs). |

Strategies for Large-Scale Synthesis in Academic Research

The large-scale synthesis of chiral amines like this compound in an academic research setting often prioritizes efficiency, cost-effectiveness of reagents, and methodological simplicity. researchgate.net While multi-ton industrial production has different constraints, academic "large-scale" synthesis typically refers to preparing multi-gram to hundred-gram quantities. Key strategies often revolve around asymmetric reductive amination or the addition of organometallic reagents to imine precursors.

One prominent strategy is asymmetric reductive amination . This involves the condensation of a ketone, in this case, 4'-fluoro-3,3-dimethylbutan-2-one, with an ammonia source to form an intermediate imine, which is then reduced stereoselectively to the desired amine. researchgate.net For scaling up, biocatalytic methods using engineered enzymes like amine dehydrogenases (AmDHs) or transaminases offer significant advantages. nih.govdovepress.com These enzymatic methods operate under mild, aqueous conditions, exhibit high stereoselectivity, and can be more sustainable than traditional chemical routes that may require harsh conditions or heavy metal catalysts. nih.govdovepress.com Process optimization, such as using immobilized enzymes in continuous flow reactors, can further enhance productivity and facilitate scalability in a research environment. dovepress.comwhiterose.ac.uk

Another scalable approach involves the addition of organometallic reagents to chiral imines . A common method utilizes a Grignard reagent, such as 4-fluorophenylmagnesium bromide, added to an imine derived from 3,3-dimethylbutanal and a chiral auxiliary. The chiral auxiliary directs the stereoselective addition to form the amine, and is subsequently removed. researchgate.net While effective, the scalability of Grignard reactions can be challenging due to their sensitivity to moisture and air.

For the synthesis of the fluorinated aromatic precursor, large-scale electrophilic fluorination methods have been demonstrated. Functionalized arylmagnesium reagents can be prepared from corresponding bromides and reacted with an electrophilic fluorine source like N-fluorobenzenesulfonimide to produce the required 4-fluoroaromatic compound in good yields on a multi-mmol scale.

Key considerations for academic large-scale synthesis include:

Starting Material Availability: Using readily available and inexpensive starting materials is crucial.

Reagent Selection: Choosing robust and less hazardous reducing agents and catalysts. Sodium borohydride (NaBH4) is often preferred over more sensitive reagents if selectivity can be controlled. masterorganicchemistry.com

Purification: Developing straightforward purification protocols, such as crystallization or distillation, that avoid laborious column chromatography is essential for handling larger quantities.

Troubleshooting Low Yields in Synthetic Processes

Low yields in the synthesis of this compound can arise from several issues, particularly in key steps like imine formation, reduction, or Grignard addition. Identifying the source of the problem is critical for optimizing the reaction.

In Reductive Amination: A primary challenge is the competition between the reduction of the desired imine and the reduction of the starting carbonyl compound. masterorganicchemistry.com Another issue is the hydrolytic instability of the intermediate imine. libretexts.org

Troubleshooting strategies include:

pH Control: Imine formation is typically optimal under mildly acidic conditions (pH ~5). libretexts.orglibretexts.org If the pH is too low, the amine nucleophile becomes protonated and non-reactive; if it is too high, the removal of water to form the imine is inefficient. libretexts.org Adding a catalytic amount of a mild acid like acetic acid is common. reddit.com

Choice of Reducing Agent: Using a milder reducing agent that selectively reduces the imine in the presence of the ketone can significantly improve yields. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for this reason. masterorganicchemistry.comresearchgate.net

Reaction Conditions: For sluggish reactions, allowing sufficient time for the imine to form before adding the reducing agent can prevent premature reduction of the aldehyde or ketone. masterorganicchemistry.comreddit.com In some cases, removing water formed during the condensation step, for example by using a Dean-Stark trap or molecular sieves, can drive the equilibrium towards imine formation. byjus.comquora.com

Side Reactions: Over-alkylation can be an issue, particularly when starting with a primary amine and an aldehyde, leading to the formation of tertiary amines. organic-chemistry.org Using a stepwise procedure or specific reagents like sodium triacetoxyborohydride can help control this. organic-chemistry.org

In Grignard Addition to Imines: The primary issues are the basicity of the Grignard reagent and its sensitivity to moisture and air.

Troubleshooting strategies include:

Anhydrous Conditions: Strict adherence to anhydrous (dry) conditions is paramount. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from being quenched by water.

Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the imine to form an enolate, which leads to the recovery of starting material after workup. organic-chemistry.org Using less sterically hindered or less basic Grignard reagents, or running the reaction at lower temperatures, can mitigate this side reaction.

Reagent Reactivity: The reactivity of both the Grignard reagent and the imine is crucial. If the reaction is sluggish, using more reactive Grignard reagents (e.g., derived from bromides instead of chlorides) or activating the imine with a Lewis acid may improve yields. acs.org

Derivatization and Analog Synthesis for Research Purposes

Derivatization of the lead compound this compound is a critical step in medicinal chemistry research to explore its biological activity, selectivity, and pharmacokinetic properties. This is typically achieved by systematically modifying different parts of the molecule.

Modification of the Amine Moiety (e.g., Acylation, Alkylation, Condensation Reactions)

The primary amine group is a versatile handle for a wide range of chemical modifications.

Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or activated esters (like N-hydroxysuccinimide esters) to form amides. nih.govresearchgate.net This transformation is often used to introduce various substituents, altering properties like lipophilicity and hydrogen bonding capacity, which can be crucial for target binding. Chemoselective acylation of primary amines can be achieved even in the presence of other functional groups under specific conditions. acs.orgnih.gov

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be difficult to control and often leads to overalkylation. masterorganicchemistry.com More reliable methods include:

Reductive Amination: Reacting the primary amine with an aldehyde or ketone to form a secondary amine after reduction. organic-chemistry.org

Catalytic N-Alkylation: Using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir) via a "borrowing hydrogen" strategy is a green and efficient method. organic-chemistry.orgnih.govacs.org

Base-Promoted Alkylation: Using specific bases like cesium carbonate or cesium hydroxide (B78521) can promote selective mono-N-alkylation over dialkylation. organic-chemistry.orggoogle.comrsc.org

Condensation Reactions: The amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. byjus.comnih.gov This reaction is reversible and typically acid-catalyzed. libretexts.orglibretexts.org The resulting imine can be a target molecule itself or an intermediate that is subsequently reduced to a secondary amine (as in reductive amination). nih.gov

| Modification Type | Reagents | Product | Purpose in Research |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl), Anhydride ((RCO)₂O) | Amide (R-NH-COR') | Modulate polarity, introduce new binding interactions. |

| Alkylation | Aldehyde (R'-CHO) + Reducing Agent | Secondary Amine (R-NH-CH₂R') | Alter basicity, steric bulk, and lipophilicity. |

| Condensation | Aldehyde (R'-CHO) or Ketone (R'₂CO) | Imine (Schiff Base) (R-N=CHR' or R-N=CR'₂) | Intermediate for further synthesis or as a final product. |

Functionalization of the Fluorophenyl Ring for Structure-Activity Relationship (SAR) Studies

The 4-fluorophenyl group is a common motif in bioactive molecules, and its modification is a key strategy in SAR studies. nih.govnih.gov The fluorine atom can influence electronic properties, metabolic stability, and binding affinity through specific interactions. washington.edu

Strategies for functionalizing the ring include:

Positional Isomerism: Moving the fluorine atom to the ortho or meta positions to probe the importance of its location for biological activity.

Substitution with Other Groups: Replacing the fluorine with other substituents to modulate electronic and steric properties. This can include:

Halogens: (Cl, Br, I) to explore the effect of size and electronegativity.

Electron-Withdrawing Groups: (e.g., -CN, -CF₃, -NO₂) to decrease the electron density of the ring.

Electron-Donating Groups: (e.g., -CH₃, -OCH₃) to increase the electron density of the ring.

Bioisosteric Replacement: Replacing the entire fluorophenyl ring with other aromatic or non-aromatic groups that mimic its size, shape, and electronic properties. fiveable.mecambridgemedchemconsulting.com Common bioisosteres for a phenyl ring include pyridyl, thiophene, or pyrazole (B372694) rings, which can improve properties like solubility or reduce metabolic liabilities. cambridgemedchemconsulting.com Non-classical bioisosteres like bicyclo[1.1.1]pentane have also been used to replace phenyl rings to improve aqueous solubility and permeability. cambridgemedchemconsulting.comacs.org

These modifications help to build a comprehensive SAR profile, identifying which properties of the fluorophenyl ring are essential for the desired biological effect. fiveable.me

| Modification Strategy | Example Substituent/Group | Potential Impact on Properties |

|---|---|---|

| Positional Isomerism | 2-Fluorophenyl, 3-Fluorophenyl | Alters dipole moment and steric interactions. |

| Halogen Substitution | -Cl, -Br | Increases lipophilicity and size. |

| Electron-Withdrawing Group | -CN, -CF₃ | Modifies pKa, alters metabolic profile. |

| Electron-Donating Group | -OCH₃, -CH₃ | Increases electron density, may affect metabolism. |

| Bioisosteric Replacement | Pyridyl, Thienyl, Bicyclo[1.1.1]pentyl | Improves solubility, metabolic stability, or patentability. |

Side Chain Modifications and Homologation for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore chemical space efficiently. nih.govnih.gov Starting from a common scaffold, DOS strategies can be applied to modify the 3,3-dimethylbutan side chain of the target compound.

Modification strategies include:

Alkyl Group Variation: The tert-butyl group is important for steric bulk. Replacing it with other bulky groups (e.g., isopropyl, cyclohexyl) or smaller groups (e.g., ethyl, methyl) can probe the steric requirements of the binding pocket.

Homologation: This strategy involves systematically changing the length of the carbon chain. semanticscholar.orgeurekaselect.comnih.govepa.gov For example, the ethylene (B1197577) linker (-CH₂-CH₂-) between the amine and the tert-butyl group could be shortened to a methylene (B1212753) group or lengthened to a propylene (B89431) chain. This explores how the distance and flexibility between the key pharmacophoric elements affect activity. fiveable.me

Introducing Functionality: The side chain can be functionalized with polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) to increase solubility or introduce new hydrogen bonding opportunities.

Branched Synthesis: A branched DOS approach would use different starting aldehydes or ketones in the synthesis, leading to a wide variety of side chains attached to the 1-(4-fluorophenyl)amine core. mdpi.com This allows for the rapid generation of a library of analogs for high-throughput screening. harvard.edu

These modifications, often performed in parallel synthesis formats, allow researchers to quickly map the structural requirements of the side chain for optimal biological activity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These calculations provide a deep understanding of molecular properties like the distribution of electron density, molecular orbital energies, and the electrostatic potential surface. For 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, such studies can predict its reactivity and metabolic stability.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is crucial for understanding potential intermolecular interactions.

Table 1: Exemplary Quantum Chemical Properties for this compound

| Parameter | Predicted Value | Significance in Drug Design |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability; involved in oxidation. |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability; involved in reduction. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and binding interactions. |

Note: The data in this table is illustrative of typical results from quantum chemical calculations and is intended for exemplary purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. stanford.edu By simulating the compound in a biologically relevant environment, such as a water box, MD can reveal its preferred three-dimensional shapes or conformations. nih.gov The tert-butyl group and the rotatable bond connecting the phenyl ring to the chiral center suggest that this compound possesses significant conformational flexibility.

When combined with a biological target, such as a protein receptor or enzyme, MD simulations can provide detailed insights into the dynamics of the ligand-target complex. nih.gov These simulations can assess the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and calculate the binding free energy, offering a more dynamic and accurate picture of the binding event. mdpi.com

Molecular Docking Studies for Predictive Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.orgresearchgate.net This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a compound. For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The process scores different binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

The results can predict whether the compound is likely to be an inhibitor or activator of the target protein. For example, docking could reveal that the fluorophenyl group fits into a hydrophobic pocket, while the primary amine forms a crucial hydrogen bond with a key residue like aspartate or glutamate (B1630785) in the active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Indicates a strong and favorable binding interaction. |

| Key Hydrogen Bonds | Amine (NH2) with ASP-145 | Suggests the primary amine is a critical pharmacophoric feature for anchoring. |

| Hydrophobic Interactions | Fluorophenyl ring with LEU-25, VAL-78 | Highlights the importance of the aromatic ring for affinity. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. spu.edu.sy A QSAR study would involve synthesizing and testing a library of analogues of this compound, where systematic modifications are made to its structure. By calculating various molecular descriptors for these compounds, a predictive model can be built to guide the design of new, more potent analogues. nih.govresearchgate.net

Pharmacophore modeling, in contrast, identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the amine group), an aromatic ring, and hydrophobic features (the tert-butyl group). This model can then be used as a 3D query to screen large virtual libraries for new compounds with the potential for similar activity. mdpi.com

Matched Molecular Pair Analysis for Structure-Activity Insights

Matched Molecular Pair Analysis (MMPA) is a powerful cheminformatics technique used to analyze structure-activity relationships by focusing on pairs of compounds that differ by only a single, well-defined structural transformation. wikipedia.orgnih.gov This approach helps medicinal chemists understand the effect of small structural changes on a compound's properties, such as potency, solubility, or metabolic stability. nih.gov

For example, comparing this compound with its non-fluorinated analogue, 1-Phenyl-3,3-dimethylbutan-1-amine, would constitute a matched molecular pair. If the fluorinated compound shows higher activity, MMPA would capture this transformation (Hydrogen -> Fluorine at the para-position) as being beneficial for activity at a specific target. Systematically applying this analysis across a large dataset can yield robust, actionable rules for lead optimization.

Table 3: Example of Matched Molecular Pair Analysis

| Compound 1 | Compound 2 | Transformation | Change in Property (e.g., IC50) |

|---|---|---|---|

| 1-Phenyl-3,3-dimethylbutan-1-amine | This compound | Phenyl H -> Phenyl F | 2.5-fold increase in potency |

Note: This table provides a hypothetical example to illustrate the principle of MMPA.

Prediction of Relevant Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds) in Drug Design

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in drug design for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of rotatable bonds are central to "drug-likeness" rules, such as Lipinski's Rule of Five. csmres.co.uknih.gov

For this compound, these descriptors can be calculated to assess its potential as an orally bioavailable drug candidate. A low TPSA value suggests good cell membrane permeability, while an appropriate LogP value is important for balancing solubility and permeability.

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Relevance in Drug Design |

|---|---|---|

| Molecular Formula | C12H18FN | |

| Molecular Weight | 195.28 g/mol | Conforms to Lipinski's rule (< 500). |

| XLogP3 | 3.0 | Indicates good lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | Suggests excellent potential for oral bioavailability and CNS penetration. |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (< 5). |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (< 10). |

Data sourced from computational predictions available in public databases for a closely related isomer. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Fluorine Substitution on Biological Activity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.com In the context of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, the fluorine atom on the phenyl ring plays a pivotal role in modulating its biological profile.

Positional Isomerism of Fluorine on Phenyl Ring (e.g., ortho vs. para)

The position of the fluorine atom on the phenyl ring significantly influences the molecule's interaction with its biological target. Halogens, including fluorine, are generally considered ortho, para-directors in electrophilic aromatic substitution reactions, a characteristic that reflects their electronic influence on the aromatic ring. masterorganicchemistry.comchemistrysteps.com While this pertains to chemical reactivity, the positioning of the fluorine substituent also has profound implications for biological activity due to steric and electronic effects that alter binding affinity and selectivity.

In many biologically active phenylamine derivatives, moving a substituent from the para to the ortho or meta position can drastically change its efficacy. For instance, studies on fluorinated phenylhydroxamates as histone deacetylase 6 (HDAC6) inhibitors showed that ortho-fluorination could compromise inhibitory potency compared to meta and para substitutions. nih.gov Conversely, in other systems, such as certain biphenyl (B1667301) mannosides, ortho-substitution leads to a significant enhancement in potency. In one study, an ortho-chloro substituted analog was over 30-fold more potent than its unsubstituted counterpart.

For this compound, the para position of the fluorine is a key feature. Altering its position to ortho or meta would likely impact the molecule's binding orientation within a receptor pocket. The para position is often favored as it typically introduces minimal steric hindrance compared to the ortho position, while still exerting a significant electronic effect on the entire ring. masterorganicchemistry.com Research on substituted (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines demonstrated that meta and para substitutions resulted in greater antimicrobial activity compared to ortho substituted and unsubstituted derivatives, highlighting that the substituent's position on the aryl ring affects biological activity. researchgate.net

Table 1: Hypothetical Comparison of Biological Activity Based on Fluorine Position

| Compound | Fluorine Position | Relative Potency | Rationale |

| This compound | para | 100% | Optimal electronic and minimal steric clash. |

| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | ortho | < 50% | Potential for steric hindrance with the receptor binding site. |

| 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine | meta | 50-80% | Altered electronic distribution may affect key interactions. |

Note: This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for these specific isomers was not available in the searched sources.

Electronic and Steric Effects of Fluorine

Fluorine is the most electronegative element, and its introduction into a molecule imparts significant electronic changes. tandfonline.com The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, such as the amine in this compound, potentially improving bioavailability by increasing the proportion of the more membrane-permeable neutral form. tandfonline.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

From a steric perspective, fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å versus 1.20 Å, respectively), allowing it to act as a hydrogen mimic with minimal steric perturbation. tandfonline.comnih.gov This property is advantageous as it allows for the modification of electronic properties without significantly altering the molecule's size and shape, which could disrupt binding to a target protein. researchgate.net The introduction of fluorine can also influence the conformation of the molecule, which can be a critical determinant of biological activity. researchgate.net

Role of the 3,3-Dimethylbutan-1-amine Core in Molecular Recognition

The 3,3-dimethylbutan-1-amine portion of the molecule provides a crucial anchor for molecular recognition. The primary amine group is a key site for interaction with biological targets, often forming strong charge-charge interactions, such as salt bridges with acidic residues like aspartic or glutamic acid in a receptor binding pocket. nih.gov

Stereochemical Influences on Biological Activity and Eudismic Ratios

Chirality plays a pivotal role in the biological activity of many drugs, as biological systems are inherently chiral. nih.govnih.gov this compound possesses a chiral center at the carbon atom attached to the phenyl ring and the amine group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.

It is highly probable that these enantiomers will exhibit different biological activities, a phenomenon described by Pfeiffer's rule. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio. This difference in activity arises because the three-dimensional arrangement of atoms in each enantiomer will lead to different interactions with the chiral environment of the target receptor. nih.gov

For instance, in a series of fluorinated phenylcyclopropylamines, the inhibitory activity against microbial tyramine (B21549) oxidase was found to be highly dependent on the absolute configuration. The (1S,2S)-enantiomer was a potent inhibitor, while the (1R,2R)-enantiomer was essentially inactive. This highlights the critical importance of stereochemistry in determining biological effect.

Systematic Substituent Effects on the Fluorophenyl Ring and Alkyl Chain

Systematic modifications to the structure of this compound can further elucidate the SAR.

Fluorophenyl Ring:

Additional Substituents: Introducing other substituents on the phenyl ring would likely alter the activity. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., cyano, nitro) at different positions would modulate the electronic properties of the ring and could also introduce new steric or hydrogen-bonding interactions. researchgate.netdntb.gov.ua For example, in a series of fluorophenylhydroxamates, additional fluorine substitutions on the aromatic ring compromised inhibitory potency. nih.gov

Replacement of Fluorine: Replacing the fluorine with other halogens (Cl, Br) would increase both the size and lipophilicity of the substituent, which could either enhance or diminish activity depending on the steric tolerance of the binding site.

Alkyl Chain:

Chain Length: Altering the length of the alkyl chain between the tert-butyl group and the benzylic carbon could affect the optimal positioning of the key interacting groups.

Modification of the tert-butyl group: Replacing the tert-butyl group with other bulky alkyl groups (e.g., cyclopentyl, cyclohexyl) or less sterically demanding groups (e.g., isopropyl) would probe the steric and hydrophobic requirements of that region of the binding site.

Amine Substitution: N-alkylation of the primary amine to a secondary or tertiary amine would significantly alter its basicity and hydrogen bonding capacity, likely having a profound effect on biological activity.

Table 2: Predicted Effects of Systematic Substitutions

| Modification | Predicted Effect on Activity | Rationale |

| Add 3-chloro to fluorophenyl ring | Decrease | Increased steric bulk and altered electronics may be unfavorable. |

| Replace 4-fluoro with 4-chloro | Variable | Increased lipophilicity and size could be beneficial or detrimental. |

| Replace tert-butyl with isopropyl | Decrease | Reduced hydrophobic interactions and altered conformation. |

| N-methylation of the amine | Decrease | Loss of a hydrogen bond donor and altered pKa. |

Note: This table presents hypothetical predictions based on general medicinal chemistry principles.

Mechanistic Biological Research and Target Identification Pre Clinical/in Vitro Focus

Exploration of Molecular Targets and Binding Sites

Pre-clinical research into the molecular interactions of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine is currently limited in publicly accessible scientific literature. However, the structural characteristics of the compound, particularly the presence of a fluorophenyl group and an amine, suggest potential interactions with various biological targets. Investigations into structurally related compounds provide a framework for potential, though unconfirmed, mechanisms of action for this compound.

Enzyme Inhibition Profiling (e.g., Raf kinases, LRRK2)

There is currently no direct evidence in the scientific literature to suggest that this compound acts as an inhibitor of Raf kinases or Leucine-rich repeat kinase 2 (LRRK2). The RAS-RAF-MEK-MAPK signaling cascade is a critical pathway in cell proliferation and survival, and its dysregulation is implicated in various cancers. nih.gov The development of pan-RAF inhibitors is an active area of research, with compounds like LY3009120 being investigated for their ability to target both wild-type and mutant forms of BRAF and CRAF with minimal paradoxical activation. nih.gov

LRRK2 is another key enzyme, particularly relevant in the context of Parkinson's disease. Inhibition of LRRK2 kinase activity is being explored as a potential neuroprotective strategy. nih.gov While a wide range of chemical scaffolds are being investigated for LRRK2 inhibition, there is no specific mention of this compound in this context.

Nucleoside Transporter (ENT) Inhibition Studies

The potential for this compound to inhibit equilibrative nucleoside transporters (ENTs) has not been directly investigated. However, research into other fluorophenyl-containing molecules has demonstrated activity against these transporters. For example, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues have been identified as inhibitors of human ENTs. anu.edu.aunih.gov These studies focus on the structure-activity relationships of these compounds and their selectivity for different ENT subtypes. anu.edu.aunih.gov The findings from this research could provide a basis for future investigations into whether the simpler this compound structure possesses any ENT inhibitory activity.

Interactive Table: ENT Inhibition by a Structurally Related Fluorophenyl Compound

| Compound Name | Target | IC50 |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | ENT1 | 5-10 fold higher than ENT2 |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | ENT2 | 5-10 fold lower than ENT1 |

This table shows the relative inhibitory concentrations for a complex fluorophenyl compound against ENT1 and ENT2 to highlight the potential for this class of molecules to interact with nucleoside transporters. Specific data for this compound is not available.

Cellular Pathway Interrogations in Preclinical Models

Information regarding the effects of this compound on cellular pathways, such as apoptosis and cell proliferation, is not available in the current body of scientific literature.

Induction of Apoptosis Mechanisms in Cellular Models

There are no published studies demonstrating that this compound induces apoptosis in cellular models. The induction of programmed cell death is a key mechanism for many therapeutic agents, particularly in oncology. nih.gov Research in this area often involves assessing markers of apoptosis such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. nih.gov

Inhibition of Cell Proliferation Pathways

Similarly, the effect of this compound on cell proliferation pathways has not been documented. The inhibition of cell proliferation is a hallmark of many anti-cancer drugs and involves targeting key signaling pathways that regulate cell cycle progression and growth. nih.gov Studies in this field typically measure changes in cell viability and proliferation rates in response to compound treatment.

Modulation of Signaling Cascades

Pre-clinical in vitro research into the effects of this compound on intracellular signaling cascades is currently limited in publicly available scientific literature. While the broader class of fluorophenyl compounds has been investigated for various pharmacological activities, specific data detailing the modulation of key signaling pathways such as MAP kinase, NF-κB, or apoptosis-related cascades by this particular molecule have not been extensively documented.

Future research may explore the potential of this compound to influence cellular signaling, which could uncover mechanisms of action relevant to various physiological and pathological processes. Such studies would typically involve cell-based assays to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess transcription factor activity, and analyses of apoptosis markers following treatment with the compound.

Microtubule-Stabilizing Activity in Cellular Contexts

The capacity of this compound to function as a microtubule-stabilizing agent has not been specifically detailed in available research. Microtubule-targeting agents are crucial in cell biology research and cancer therapy, where they interfere with the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis.

Investigations into the microtubule-stabilizing effects of this compound would typically include in vitro tubulin polymerization assays and cellular studies using immunofluorescence to observe the microtubule network. The table below illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Data on Microtubule-Stabilizing Activity

| Assay | Parameter | Result |

|---|---|---|

| In Vitro Tubulin Polymerization | EC₅₀ | Data not available |

| Cellular Microtubule Stabilization | Effective Concentration | Data not available |

Biochemical Tool Applications in Proteomics and Pharmacology Research

While this compound is available as a biochemical for research purposes, its specific applications as a tool in proteomics and pharmacology are not well-documented. Chemical probes and biochemical tools are essential for identifying protein targets, elucidating metabolic pathways, and understanding drug mechanisms of action.

The utility of this compound as a biochemical tool would depend on its specific and potent interaction with a biological target. If such a target is identified, the compound could be modified to create probes for affinity chromatography to isolate binding partners or fluorescently tagged to visualize its subcellular localization.

Table 2: Potential Applications as a Biochemical Tool

| Research Area | Potential Application | Status |

|---|---|---|

| Proteomics | Target identification via affinity purification | Not documented |

| Pharmacology | Characterization of receptor binding | Not documented |

In Vitro Studies on Gastrointestinal Motility or Secretion Influence

There is a lack of specific in vitro studies investigating the influence of this compound on gastrointestinal motility or secretion. Research in this area typically employs isolated segments of the gastrointestinal tract (e.g., ileum, colon) in organ bath systems to measure smooth muscle contraction or secretion of fluids and electrolytes.

Such studies are critical for understanding the potential prokinetic or antisecretory effects of a compound. The table below indicates the types of experimental models and measurements that would be relevant for assessing the gastrointestinal effects of this compound.

Table 3: Framework for In Vitro Gastrointestinal Studies

| Experimental Model | Parameter Measured | Potential Effect |

|---|---|---|

| Isolated Guinea Pig Ileum | Spontaneous contractions | Data not available |

| Isolated Rabbit Jejunum | Acetylcholine-induced contractions | Data not available |

Advanced Analytical Methods for Research and Development

Derivatization Strategies for Enhanced Detection and Separation in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds. However, for analytes like 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, which lack a strong chromophore or fluorophore and may exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is an essential strategy. nih.govresearchgate.net Derivatization modifies the analyte's chemical structure to impart desirable properties, such as improved chromatographic separation and enhanced detection sensitivity in MS. nih.gov The primary amine group in this compound is the primary target for derivatization.

A variety of derivatization reagents are available for targeting primary amines. The choice of reagent depends on the analytical goal, the sample matrix, and the specific properties of the analyte. nih.govscienceopen.com A systematic comparison of common reagents provides a guideline for selecting the most appropriate method for the analysis of this compound. nih.gov

Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts that are stable and ionize efficiently in electrospray ionization (ESI) positive mode. nih.govgoogle.com The derivatization is robust and significantly improves retention on reversed-phase columns. nih.gov Dansyl-Cl is considered a versatile derivatization method, generating products with both fluorescence and high ionization efficiency. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Fmoc-Cl is another widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. nih.govresearchgate.net The derivatization reaction is typically fast. nih.gov Fmoc-Cl derivatization is particularly useful under highly acidic chromatographic conditions and can increase detection sensitivity by several orders of magnitude. nih.govresearchgate.net

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly and specifically with primary amines to form fluorescent isoindole derivatives. interchim.froup.com A key advantage of OPA is that the reagent itself is not fluorescent, reducing background interference. libretexts.org However, the resulting derivatives can be unstable. nih.gov

Dabsyl Chloride (Dabsyl-Cl): Dabsyl chloride reacts with primary and secondary amino groups, yielding stable dabsyl-amino acid derivatives that are detectable in the visible wavelength range (around 465 nm). researchgate.netjascoinc.comjasco.co.uk This high wavelength detection minimizes interference from many matrix components. jascoinc.comjasco.co.uk The derivatives are very stable, and the method is known for its good reproducibility. researchgate.netscribd.com

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This chiral derivatizing agent is specifically used for the separation of stereoisomers. acs.orgnih.gov It reacts with primary amines to form diastereomers that can be resolved on a standard reversed-phase column. fishersci.comacs.org This is particularly relevant if the stereospecific analysis of this compound is required. While its general performance for enhancing sensitivity may be suboptimal compared to others, its chiral property is invaluable for enantiomeric separation. nih.gov

Pyrazoline-based reagents: These reagents represent a class of derivatization agents that can react with amines to form fluorescent pyrazoline derivatives. They offer an alternative for fluorescence detection, though they are less commonly cited in broad comparative studies than reagents like Dansyl-Cl or Fmoc-Cl.

Below is a comparative table of these derivatization reagents.

| Derivatization Reagent | Target Functional Group | Key Advantages | Considerations | Detection Method |

|---|---|---|---|---|

| Dansyl Chloride (Dansyl-Cl) | Primary & Secondary Amines | High fluorescence, enhances ionization, stable derivatives. nih.govnih.gov | Reaction can be slow; excess reagent may need removal. | Fluorescence, MS |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary & Secondary Amines | High fluorescence, stable derivatives, rapid reaction. nih.govresearchgate.net | Reagent can hydrolyze, causing interference. researchgate.net | Fluorescence, MS |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of thiol) | Fast reaction, reagent is non-fluorescent. interchim.frnih.gov | Derivatives can be unstable. nih.gov | Fluorescence |

| Dabsyl Chloride (Dabsyl-Cl) | Primary & Secondary Amines | Very stable derivatives, detection in visible range reduces interference. jascoinc.comjasco.co.uk | Requires elevated temperatures for reaction. researchgate.net | UV-Vis, MS |

| Marfey's Reagent (FDAA) | Primary Amines | Enables chiral separation of enantiomers on achiral columns. nih.govfishersci.com | May provide suboptimal sensitivity enhancement compared to others. nih.gov | UV, MS |

To achieve reliable and reproducible quantification of this compound, the derivatization reaction conditions must be carefully optimized. tandfonline.com Key parameters include:

pH: The reaction between an amine and reagents like Dansyl-Cl or Fmoc-Cl is highly pH-dependent. Alkaline conditions (typically pH 8-11) are required to ensure the primary amine is deprotonated and sufficiently nucleophilic to attack the reagent. nih.govikm.org.my

Reagent Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion. However, a very large excess can lead to increased background noise and the formation of by-products that may interfere with the analysis. ikm.org.my

Reaction Time and Temperature: The kinetics of the reaction must be considered. While some reactions, like OPA derivatization, are nearly instantaneous at room temperature oup.com, others, such as those with Dansyl-Cl or Dabsyl-Cl, may require incubation at elevated temperatures (e.g., 40-70°C) for a specific duration to ensure complete derivatization. researchgate.netfishersci.com

Solvent: The choice of solvent is crucial for ensuring that both the analyte and the derivatization reagent are soluble and that the reaction can proceed efficiently. Often, a mixture of an aqueous buffer and an organic solvent like acetonitrile or acetone is used. fishersci.com

Optimization is typically performed by systematically varying one factor at a time (OFAT) or by using a design of experiments (DoE) approach to identify the optimal conditions for reaction yield, stability, and minimal by-product formation.

Metabolite Identification and Profiling in In Vitro Systems for Mechanistic Understanding

Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetic profile and potential for bioactivation into reactive species. In vitro systems, such as human liver microsomes (HLMs), S9 fractions, and hepatocytes, are standard tools for these investigations. researchgate.netbioivt.com These systems contain the primary enzymes responsible for drug metabolism. enamine.net

The typical workflow involves incubating the parent compound with the in vitro system and cofactors (e.g., NADPH for cytochrome P450 enzymes), followed by analysis of the quenched reaction mixture using high-resolution LC-MS/MS. enamine.net Based on the structure of this compound, several metabolic pathways can be predicted:

N-Dealkylation: Cleavage of the bond between the nitrogen and the carbon backbone.

Hydroxylation: Addition of a hydroxyl group, most likely on the phenyl ring or the alkyl chain. The presence of a fluorine atom may direct metabolism to specific positions.

Oxidation: The primary amine could be oxidized.

Phase II Conjugation: Following initial oxidation, metabolites can be conjugated with endogenous molecules like glucuronic acid (glucuronidation) or sulfate.

High-resolution mass spectrometry is used to determine the accurate mass of potential metabolites, allowing for the prediction of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification by comparing the fragmentation pattern to that of the parent drug. enamine.net

Impurity Profiling and Process-Related Substance Analysis Using Advanced Analytical Techniques

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical regulatory requirement to ensure safety and efficacy. nih.govajprd.com Impurities can originate from various sources, including starting materials, intermediates, reagents, by-products of side reactions, and degradation products. nih.govijprajournal.com

For this compound, potential process-related impurities could include:

Unreacted starting materials (e.g., 4-fluorobenzaldehyde, pivalic acid derivatives).

Intermediates from the synthetic route.

By-products from incomplete reactions or side reactions (e.g., over-alkylation, reduction/oxidation by-products).

Reagents and catalysts used in the synthesis. mt.com

Enantiomeric impurities if the synthesis is not stereospecific.

A combination of advanced analytical techniques is employed for comprehensive impurity profiling:

LC-MS/MS: This is the primary tool for detecting and tentatively identifying impurities. High-resolution MS provides accurate mass data to propose chemical formulas, while MS/MS fragmentation helps in structure elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of impurities, especially when they can be isolated or are present at sufficient concentrations.

High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detection (CAD): HPLC is the workhorse for separating impurities from the main compound and for their quantification. nih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) provide thresholds for the reporting, identification, and qualification of impurities. nih.gov

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues and Lead Optimization

The rational design and optimization of lead compounds are foundational to modern drug discovery, aiming to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). nih.gov For a lead compound like 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, optimization strategies would systematically modify its structure to establish a robust Structure-Activity Relationship (SAR).

Key areas for modification and optimization include:

Aromatic Ring Substitution: The fluorine atom on the phenyl ring is a critical feature, influencing metabolic stability and binding interactions. Further exploration could involve repositioning the fluorine or introducing other substituents (e.g., chloro, methyl, trifluoromethyl groups) to probe their effects on biological activity. nih.govmdpi.com The goal is to identify patterns where specific substitutions lead to improved potency or selectivity. mdpi.com

Alkyl Chain Modification: The bulky tert-butyl group (3,3-dimethylbutan) significantly impacts the molecule's lipophilicity and steric profile. Analogues could be synthesized with smaller or different alkyl groups to investigate how these changes affect target binding and ADMET properties.

Amine Group Derivatization: The primary amine is a key functional group for biological interactions and can be a site for metabolism. Converting it to a secondary or tertiary amine, or incorporating it into a heterocyclic system, could modulate its basicity (pKa), tissue penetration, and half-life. nih.gov

This process of iterative design, synthesis, and biological evaluation, guided by SAR insights, is essential for transforming a promising lead compound into a viable drug candidate. nih.gov

| Structural Component | Modification Strategy | Potential Impact |

|---|---|---|

| 4-Fluorophenyl Group | Vary substituents (position, electronics) | Alter binding affinity, selectivity, and metabolic stability |

| 3,3-dimethylbutyl Group | Modify alkyl chain (length, branching) | Modulate lipophilicity, steric hindrance, and pharmacokinetics |

| Primary Amine | Derivatize to secondary/tertiary amines or heterocycles | Adjust pKa, improve membrane permeability, and alter metabolic pathways |

Application in Chemical Probe Development for Biological Systems

Chemical probes are indispensable tools in chemical biology, used to study proteins and their functions within their native cellular environment. mskcc.org A molecule like this compound, if found to have a specific biological target, could be developed into a chemical probe. This involves chemically modifying the parent compound to incorporate a reporter tag while preserving its biological activity.

Types of chemical probes that could be developed include:

Fluorescent Probes: By attaching a fluorescent dye, the probe can be used to visualize the location and dynamics of its target protein in living cells through techniques like fluorescence microscopy. nih.gov

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the isolation of the target protein and its binding partners from cell lysates for identification via mass spectrometry.

Radiolabeled Probes: Introducing a radioactive isotope enables sensitive detection and quantification in various assays, including in vivo imaging techniques like Positron Emission Tomography (PET).

The development of such probes from novel fluorinated amines can help identify new drug targets, validate mechanisms of action, and provide a deeper understanding of complex biological systems. mskcc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijettjournal.org These computational tools can be applied to the study of this compound and its analogues in several ways. astrazeneca.com

Key applications of AI/ML include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on large datasets to predict the physicochemical and ADMET properties of novel analogues before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize compounds with the most promising drug-like characteristics, saving time and resources. nih.gov

De Novo Drug Design: Generative AI algorithms can design entirely new molecules based on desired properties and known interactions with a biological target. nih.gov These models can explore a vast chemical space to propose innovative structures related to the fluorinated amine scaffold.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate potential protein targets for a given compound, helping to elucidate its mechanism of action. nih.gov

By integrating AI and ML, the design-make-test-analyze cycle of drug discovery can be significantly streamlined, leading to more efficient development of next-generation therapeutics. acs.org

Green Chemistry Approaches in the Synthesis of Fluorinated Amines

The principles of green chemistry focus on designing chemical processes that are environmentally sustainable, efficient, and safe. rsc.org The synthesis of fluorinated amines is an area where these principles can have a significant impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption. alfa-chemistry.com

Modern, greener approaches to amine synthesis include:

Catalyst-Free and Solvent-Free Reactions: Mechanochemical methods, which involve grinding solid reactants together, can produce imines (precursors to amines) in minutes without the need for solvents, leading to excellent yields and minimal waste. mdpi.com

Use of Sustainable Reagents: Traditional fluorination methods often rely on hazardous reagents. Newer strategies employ safer and more sustainable fluorine sources. rsc.org For example, metal-free, one-pot fluorination of amines can be achieved using reagents like Selectfluor, with water as a green co-solvent. rsc.org

Improved Atom Economy: Hydrogenation reduction of fluorine-containing nitro compounds is a key strategy for producing fluorinated amines with high atom economy, as it efficiently converts starting materials into the desired product with minimal byproducts. alfa-chemistry.com

Flow Chemistry: Continuous flow reactors offer better control over reaction conditions, improve safety, and can lead to higher yields and purity compared to traditional batch processes.

Adopting these green chemistry principles not only minimizes the environmental footprint of pharmaceutical manufacturing but also often leads to more efficient and cost-effective synthetic routes. rsc.org

| Method | Key Features | Green Chemistry Advantage |

|---|---|---|

| Mechanochemical Synthesis | Solvent-free grinding of reactants | Reduces solvent waste and energy use. mdpi.com |

| Hydrogenation Reduction | Reduction of nitro compounds using H₂ | High atom economy, producing water as the main byproduct. alfa-chemistry.com |

| Metal-Free Fluorination | Uses reagents like Selectfluor | Avoids heavy metal catalysts and can use aqueous media. rsc.org |

| Multi-component Reactions | Combines three or more reactants in one step | Increases efficiency and reduces purification steps. rsc.org |

Prodrug Strategies for Amine-Containing Compounds (General Academic Perspective)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. rsc.org For amine-containing compounds, prodrug strategies are often employed to overcome pharmaceutical challenges such as poor membrane permeability, rapid first-pass metabolism, or low water solubility. nih.govebrary.net

The primary amine group is often protonated at physiological pH, which can limit its ability to cross biological membranes like the blood-brain barrier. rsc.orgnih.gov Masking this group temporarily can improve drug delivery. nih.gov

Common prodrug strategies for amines include:

N-Acylation (Amides and Carbamates): Forming an amide or carbamate (B1207046) linkage masks the amine's basicity, increasing lipophilicity. While simple amides can be too stable for in vivo cleavage, "activated" amides or specific carbamates can be designed to be cleaved by enzymes like esterases or amidases. nih.govebrary.net

N-Acyloxyalkylation: These derivatives are known for their chemical lability and can release the parent amine through hydrolysis at physiological pH. nih.gov

N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an NH-acidic compound (like an imide or amide). They can improve solubility and are designed to release the parent amine upon hydrolysis. researchgate.net

Amino Acid Conjugates: Linking an amino acid to the drug's amine group can create a prodrug that targets specific amino acid transporters (like PEPT1 or LAT1) in the intestine or at the blood-brain barrier, thereby enhancing absorption and targeted delivery. rsc.orgnih.gov

The selection of a prodrug strategy depends on the specific properties of the parent drug that need to be improved and the desired release mechanism at the target site. dntb.gov.ua

| Prodrug Linkage | Activation Mechanism | Primary Goal |

|---|---|---|

| Amide/Carbamate | Enzymatic hydrolysis (amidases, esterases) | Increase lipophilicity, improve membrane permeability. nih.govresearchgate.net |

| N-Mannich Base | Chemical hydrolysis (pH-dependent) | Enhance aqueous solubility. researchgate.net |

| Amino Acid Conjugate | Enzymatic hydrolysis (peptidases) | Target specific transporters (e.g., PEPT1, LAT1). rsc.org |

| Azo Linkage | Reductive cleavage (azoreductases in colon) | Target drug delivery to the colon. ebrary.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products